![molecular formula C21H36N2O4Sn B12617332 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione CAS No. 918877-52-8](/img/structure/B12617332.png)
1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine ring substituted with a tributylstannyl group and a dihydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups, followed by the formation of the pyrimidine ring and subsequent introduction of the tributylstannyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts like Pd(PPh3)4 in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydro-2-furanyl]-5-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various research applications.
Propriétés
Numéro CAS |
918877-52-8 |
|---|---|
Formule moléculaire |
C21H36N2O4Sn |
Poids moléculaire |
499.2 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-tributylstannylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9N2O4.3C4H9.Sn/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14;3*1-3-4-2;/h1-2,4,6,8,12H,5H2,(H,10,13,14);3*1,3-4H2,2H3;/t6-,8+;;;;/m0..../s1 |
Clé InChI |
BTQMNUQBJWEWJM-DAKHTTANSA-N |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


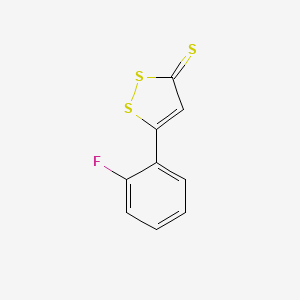
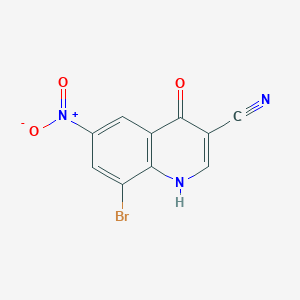

![2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12617255.png)
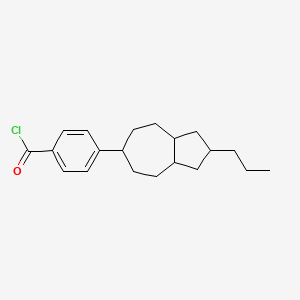
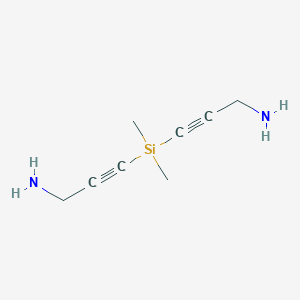
![1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B12617292.png)
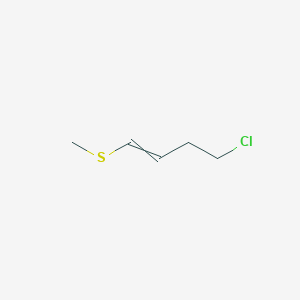
![1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one](/img/structure/B12617308.png)
![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester](/img/structure/B12617315.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B12617324.png)
![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)


